1-(2,3-dihydro-1H-inden-2-yl)azetidine-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of azetidine derivatives has been described in the literature . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
The molecular weight of “1-(2,3-dihydro-1H-inden-2-yl)azetidine-3-carboxylic acid” is 225.72 . Its IUPAC name is 3-((2,3-dihydro-1H-inden-5-yl)oxy)azetidine hydrochloride .Chemical Reactions Analysis
The chemical reactions involving azetidine derivatives have been studied extensively . It was observed that increasing the size of the heterocyclic aliphatic amines from a four- to a six-membered ring system did not adversely affect the reaction, and all adducts were obtained in moderate-to-good yields .Scientific Research Applications
Synthesis Techniques and Derivatives
Researchers have developed methods for synthesizing azetidine derivatives, including those related to 1-(2,3-dihydro-1H-inden-2-yl)azetidine-3-carboxylic acid. These methods focus on the synthesis of enantiopure azetidine-2-carboxylic acids with various substituents, demonstrating the versatility and potential of azetidine derivatives in scientific research. For instance, Sajjadi and Lubell (2008) explored the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids, highlighting their potential in studying peptide activity (Sajjadi & Lubell, 2008). Similarly, Enders and Gries (2005) reported on the asymmetric synthesis of substituted azetidine type α- and β-amino acids, offering insights into the synthetic versatility of azetidine derivatives (Enders & Gries, 2005).
Biological and Foldameric Applications
Azetidine derivatives have also been synthesized for potential biological and foldameric applications. Žukauskaitė et al. (2011) developed a short synthesis for functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives, highlighting their importance from a biological standpoint and their applications in the field of foldamers (Žukauskaitė et al., 2011).
Chemical Modifications and Characterization
Further research into chemical modifications and characterization of azetidine derivatives reveals the compound's potential in creating novel therapeutic agents. Patel, Malik, and Bhatt (2009) described the synthesis and characterization of novel biphenyl 4-carboxylic acid derivatives, suggesting the utility of azetidine derivatives in developing new chemical entities (Patel, Malik, & Bhatt, 2009).
Safety and Hazards
Mechanism of Action
Target of Action
The compound “1-(2,3-dihydro-1H-inden-2-yl)azetidine-3-carboxylic acid” is likely to interact with multiple receptors due to the presence of the indole nucleus . Indole derivatives have been found in many important synthetic drug molecules and have shown a wide range of biological activities .
Mode of Action
It’s known that indole derivatives can bind with high affinity to multiple receptors , which suggests that this compound may also interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a variety of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)azetidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-13(16)11-7-14(8-11)12-5-9-3-1-2-4-10(9)6-12/h1-4,11-12H,5-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKSJFBKZIOCAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)N3CC(C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.